molecular formula C17H21N5 B11211282 N-(3-methylbutyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-methylbutyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11211282
M. Wt: 295.4 g/mol
InChI Key: ABXDXEYVIASTOV-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings. The presence of the 3-methylbutyl and 4-methylphenyl groups further enhances its chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-(3-methylbutyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrimidine ring, resulting in the pyrazolo[3,4-d]pyrimidine core.

    Introduction of substituents: The 3-methylbutyl and 4-methylphenyl groups are introduced through alkylation or acylation reactions using appropriate reagents and catalysts.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.

Chemical Reactions Analysis

N-(3-methylbutyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens, alkyl, or aryl groups can be introduced or replaced.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, leading to the formation of biaryl or other complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction conditions (e.g., temperature, pressure).

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: The compound exhibits biological activities such as anti-inflammatory, anti-cancer, and antimicrobial properties. It is used in the study of cellular pathways and molecular interactions.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases. It is studied for its pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the formulation of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-(3-methylbutyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They may exhibit similar or distinct biological activities and chemical properties.

    Pyrido[4,3-d]pyrimidine derivatives: These compounds have a similar bicyclic structure but with a pyridine ring instead of a pyrazole ring. They may have different reactivity and biological activities.

    Other fused bicyclic systems: Compounds with different fused bicyclic systems, such as quinazolines or benzodiazepines, can be compared based on their structural features, reactivity, and applications.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities and chemical properties.

Properties

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

N-(3-methylbutyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H21N5/c1-12(2)8-9-18-16-15-10-21-22(17(15)20-11-19-16)14-6-4-13(3)5-7-14/h4-7,10-12H,8-9H2,1-3H3,(H,18,19,20)

InChI Key

ABXDXEYVIASTOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC(C)C

Origin of Product

United States

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